Met-Gln

Description

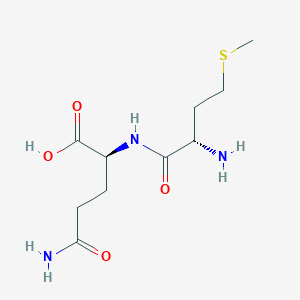

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMXFARPYQTTSL-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methionyl-Glutamine (Met-Gln) Dipeptide

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, transport mechanisms, and biological applications into a cohesive narrative.

Functional Characterization, Transport Kinetics, and Bioactive Applications [1][]

Executive Summary

Methionyl-Glutamine (Met-Gln) is a bioactive dipeptide comprising L-methionine at the N-terminus and L-glutamine at the C-terminus.[1][] While Alanyl-Glutamine (Ala-Gln) is the industry standard for stable glutamine delivery, this compound represents a specialized "dual-payload" system.[1][] It addresses two critical biological bottlenecks simultaneously: (1) the chemical instability of free glutamine (which spontaneously degrades into toxic ammonia and pyroglutamate) and (2) the delivery of methionine , a limiting sulfur-containing amino acid essential for methylation and antioxidant defense.[1]

This guide delineates the mechanistic superiority of this compound in high-stress biological systems, detailing its transport via the SLC15 family (PEPT1/PEPT2), its intracellular hydrolysis, and its downstream integration into the glutathione (GSH) and mTOR signaling axes.[1]

Physicochemical Properties & Stability Profile[1][2][3][4]

The Glutamine Paradox & The Dipeptide Solution

Free L-glutamine is the most abundant amino acid in the blood but is notoriously labile in aqueous solution. Under standard physiological conditions (pH 7.4, 37°C), it undergoes intramolecular cyclization to form pyroglutamic acid and ammonia.[1] This degradation is not only wasteful but cytotoxic to sensitive cell lines (e.g., hybridomas, stem cells).[1]

This compound Stability Mechanism:

The peptide bond stabilizes the

| Property | Free L-Glutamine | This compound Dipeptide | Impact |

| Aqueous Stability | Low ( | High (Stable for months) | Eliminates ammonia spikes in culture media.[1][] |

| Solubility | ~35 g/L (25°C) | >100 g/L (Estimated) | Allows for hyper-concentrated stock formulation.[1][] |

| Sterilization | Degrades upon autoclaving | Autoclavable | Simplifies media preparation workflows.[] |

| Oxidation Potential | Neutral | ROS Scavenger | Methionine residue acts as a "sink" for Reactive Oxygen Species.[] |

Biological Transport & Intracellular Metabolism[2]

The "Trojan Horse" Entry Mechanism

Unlike free amino acids, which rely on saturable and often competitive singular transporters (e.g., System L, System N), this compound utilizes the Peptide Transporter Systems (PEPT1/SLC15A1 and PEPT2/SLC15A2) .[1]

-

High Capacity: PEPT1 is a low-affinity, high-capacity transporter driven by a proton gradient (

symport).[1][] It accepts a vast range of di/tripeptides, preventing this compound from competing directly with free methionine or glutamine for entry.[] -

Kinetic Advantage: Dipeptides are often absorbed faster than isonitrogenous mixtures of free amino acids because the PEPT system has a higher

for total nitrogen uptake than individual amino acid transporters.

Intracellular Hydrolysis & Signaling

Once inside the cytosol, this compound is rapidly cleaved by non-specific cytosolic peptidases (e.g., prolidase, dipeptidases).[1] This releases free Methionine and Glutamine in situ, driving two distinct metabolic arms:[1]

-

The Anabolic Arm (Glutamine): Fuels the TCA cycle (anaplerosis), supports nucleotide synthesis, and activates mTORC1 (mechanistic Target of Rapamycin Complex 1) to drive protein synthesis.[1]

-

The Antioxidant/Methylation Arm (Methionine): Methionine is converted to S-Adenosylmethionine (SAMe) for epigenetic methylation or channeled into the transsulfuration pathway to synthesize Cysteine , the rate-limiting precursor for Glutathione (GSH) .[1][]

Visualization: Transport & Metabolic Fate

The following diagram illustrates the pathway of this compound from the extracellular space to its downstream biological effects.

Caption: Figure 1.[1][] The PEPT1-mediated uptake of this compound bypasses competitive amino acid transporters.[] Intracellular hydrolysis releases precursors for both antioxidant defense (GSH) and anabolic growth (mTOR).[1][]

Therapeutic & Research Applications

Specialized Cell Culture Media

While Ala-Gln (GlutaMAX) is standard, This compound is superior for cell lines with high oxidative stress or high sulfur requirements (e.g., keratinocytes, hepatic cells).[1][]

-

Ammonia Control: Prevents the accumulation of ammonium ions (

) which inhibit cell growth and glycosylation. -

ROS Scavenging: The Methionine residue provides an intrinsic antioxidant buffer against peroxide radicals in the media before uptake.

Parenteral Nutrition & Clinical Therapeutics

In clinical settings (trauma, burn injury), muscle glutamine is depleted rapidly.[1]

-

Efficiency: this compound offers a high-density nitrogen source that is water-soluble (unlike free glutamine/methionine mixtures which may have solubility limits).[1][]

-

Immunomodulation: Emerging research suggests this compound may influence lymphocyte function.[] The provision of Gln supports proliferation, while Met supports the methylation of DNA required for rapid division.

-

Neurological Potential: Patents indicate potential utility in treating tic disorders, likely by modulating neurotransmitter precursors (Glutamate/GABA from Gln, SAMe-dependent pathways from Met).[1]

Experimental Protocols

Protocol: Synthesis of this compound (Solid Phase)

Note: While liquid phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) is preferred for high purity research standards.[1][]

-

Resin Selection: Use 2-Chlorotrityl chloride resin (prevents racemization).[1][]

-

Loading: Couple Fmoc-Gln(Trt)-OH to the resin.[] (Side chain protection is crucial).[]

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF.[]

-

Coupling: Activate Fmoc-Met-OH using HBTU/DIEA and couple to the resin-bound Gln.

-

Cleavage: Use a TFA cocktail (95% TFA, 2.5% TIS, 2.5%

). Crucial: Add a scavenger (e.g., EDT) to prevent oxidation of the Methionine sulfur during cleavage.[1] -

Purification: Precipitate in cold diethyl ether; purify via RP-HPLC (C18 column).

Protocol: Cellular Stability & Uptake Assay

To validate this compound utility in a specific cell line:

-

Media Prep: Prepare Gln-free DMEM.[] Supplement with equimolar concentrations (e.g., 2mM) of either Free Gln, Ala-Gln, or this compound.[1][]

-

Incubation: Culture cells (e.g., Caco-2 or HEK293) for 24, 48, and 72 hours.

-

Ammonia Assay: Collect supernatant daily. Measure

levels using a colorimetric enzymatic assay. Expectation: this compound conditions will show negligible ammonia compared to Free Gln.[1][] -

Intracellular Amino Acid Analysis: Lyse cells and analyze via LC-MS/MS to quantify free intracellular Met and Gln levels. Expectation: Higher intracellular accumulation of Met/Gln in dipeptide conditions due to PEPT1 efficiency.

References

-

Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

-

Fürst, P. (2001).[1] New developments in glutamine delivery. The Journal of Nutrition. Link

-

Daniel, H. (2004).[1] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link

-

Roth, E., et al. (1988).[1] Influence of two glutamine-containing dipeptides on growth of mammalian cells. In Vitro Cellular & Developmental Biology. Link

-

BOC Sciences. (n.d.).[] L-Methionyl-L-glutamine Product Monograph.

-

Mischke, H., et al. (2015).[1][3] Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences. Link

Sources

Biological Half-Life of N-Terminal Met-Gln Peptides: A Mechanistic & Application Guide

Executive Summary

The biological stability of peptides and proteins initiating with the sequence Methionine-Glutamine (Met-Gln-) is governed by a strict dichotomy within the N-end rule pathway.

In native biological systems, This compound peptides are highly stable (

However, if the initiator Methionine is bypassed or cleaved (e.g., via signal peptidase or engineered ubiquitin-fusion), the exposed N-terminal Glutamine becomes a tertiary destabilizing residue . Through the Arg/N-degron pathway, it triggers rapid degradation (

This guide details the mechanistic bifurcation of this compound peptides, experimental protocols for validating their stability, and strategies for leveraging this behavior in "pro-degron" drug design.

Part 1: The Mechanistic Basis (The N-End Rule)

The fate of a this compound peptide is determined by a kinetic competition between two enzymes: Methionine Aminopeptidase (MAP) and the N-recognins (E3 ligases).

The Gatekeeper: Methionine Aminopeptidase (MAP)

In both prokaryotes and eukaryotes, nascent polypeptides start with Methionine.[2][3][4][5] MAP removes this Met only if the second residue (P1') has a small radius of gyration (

-

Cleavage Permitted: Gly, Ala, Ser, Cys, Pro, Thr, Val.[2][5]

-

Cleavage Blocked: Gln , Glu, Asp, Asn, Ile, Leu, Lys, Met, Phe, Trp, Tyr, Arg, His.[6]

The Conditional Degron: Exposed Glutamine

If the Met is artificially removed, the N-terminal Glutamine (Nt-Gln) is exposed. Nt-Gln is a tertiary destabilizing residue . It does not bind directly to E3 ligases; it must be chemically modified first.

The Arg/N-End Rule Cascade:

-

Deamidation: Nt-Gln is converted to Nt-Glu by N-terminal amidohydrolase (Nt-amidase).

-

Arginylation: Nt-Glu (secondary destabilizing) is arginylated by Arginyl-tRNA-protein transferase (ATE1), creating Nt-Arg.

-

Recognition: Nt-Arg (primary destabilizing) is bound by UBR-box E3 ligases (Recognins).

-

Ubiquitination: Poly-ubiquitin chain formation targets the protein to the 26S proteasome.

Pathway Visualization

Figure 1: The kinetic bifurcation of this compound peptides. Natural retention of Met leads to stability; exposure of Gln triggers the N-degron cascade.

Part 2: Stability Profile & Data

The following data summarizes the half-life of

| N-Terminal Sequence | Processing Event | N-End Rule Class | Half-Life ( | Stability Status |

| This compound-X... | Met Retained (MAP blocked) | Stabilizing (Met) | > 20 hours | Stable |

| Gln-X... | Met Removed (Engineered) | Tertiary Destabilizing | ~ 10 mins (Yeast) | Unstable |

| Glu-X... | Deamidation Product | Secondary Destabilizing | ~ 30 mins (Yeast) | Unstable |

| Arg-X... | Arginylation Product | Primary Destabilizing | ~ 2 mins (Yeast) | Highly Unstable |

Data derived from Bachmair et al. (1986) and Varshavsky (1996).

Part 3: Experimental Validation Protocols

To determine the half-life of a specific this compound construct, you must distinguish between intrinsic stability and degradation caused by other domains. The Ubiquitin Reference Technique (URT) is the field standard for this validation.

The Ubiquitin Reference Technique (URT)

This method generates two proteins from a single transcript: a stable internal reference and the test protein. This eliminates variations in expression efficiency and loading.

Mechanism: Construct: Ubiquitin - [Reference Protein] - Ubiquitin - [this compound-Test Protein]

-

Note: To test the "Exposed Gln" scenario, use Ubiquitin - [Gln-Test Protein]. Deubiquitinases (DUBs) cleave precisely at the Ub-junction, exposing the Gln.

Step-by-Step Protocol

-

Construct Design:

-

Clone your gene of interest (GOI) downstream of a Ubiquitin fusion sequence.

-

Control: Ub-Met-Gln-GOI (Should be stable).

-

Experimental: Ub-Gln-GOI (Should be unstable).

-

Reference: Include an epitope-tagged reference (e.g., DHFR-HA) upstream, separated by a Ubiquitin moiety.

-

-

Expression (Pulse-Chase):

-

Transfect mammalian cells (e.g., HEK293) or transform Yeast.

-

Pulse: Incubate with

S-Methionine for 5–10 minutes to label nascent proteins. -

Chase: Wash and replace with media containing excess unlabeled Methionine and Cycloheximide (to stop synthesis).

-

-

Time-Point Collection:

-

Lyse cells at

minutes. -

Perform Immunoprecipitation (IP) against the GOI tag.

-

-

Quantification:

-

Resolve samples via SDS-PAGE and Autoradiography.

-

Calculation: Measure the ratio of [Test Protein] / [Reference Protein] at each time point.

-

Plot

vs. Time. The slope - .

-

URT Workflow Diagram

Figure 2: The Ubiquitin Reference Technique ensures accurate half-life measurement by normalizing against an internal standard.

Part 4: Drug Development Implications

Understanding the this compound switch is critical for biologic engineering.

Stabilizing Biologics

If your therapeutic peptide starts with Gln, it will be rapidly degraded.

-

Result: The this compound N-terminus is resistant to MAP cleavage. The Met remains, shielding the Gln, and extending serum half-life significantly (from minutes to hours/days).

Pro-Degron Design (PROTACs & Molecular Glues)

This compound can act as a "caged" degron.

-

Concept: Design a protein with a this compound N-terminus and an engineered cleavage site (e.g., TEV protease site) downstream.

-

State 1 (Inactive): this compound is stable.

-

State 2 (Active): Upon exposure to a specific protease in the target tissue, the N-terminus is cleaved to expose a destabilizing residue (e.g., Arg or Leu), triggering rapid destruction of the payload.

References

-

Bachmair, A., Finley, D., & Varshavsky, A. (1986). In vivo half-life of a protein is a function of its amino-terminal residue.[1][6][8][9][10][11] Science. [Link]

-

Varshavsky, A. (1996).[8] The N-end rule: Functions, mysteries, uses.[8] Proceedings of the National Academy of Sciences. [Link][8]

-

Xiao, Q., Zhang, F., Nacev, B. A., Liu, J. O., & Pei, D. (2010). Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases. Biochemistry. [Link][7]

-

Gonda, D. K., et al. (1989).[6] Universality and structure of the N-end rule. Journal of Biological Chemistry. [Link]

-

Tasaki, T., Sriram, S. M., Park, K. S., & Kwon, Y. T. (2012). The N-End Rule Pathway. Annual Review of Biochemistry. [Link]

Sources

- 1. N-end rule - Wikipedia [en.wikipedia.org]

- 2. genscript.com [genscript.com]

- 3. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The N-end rule [authors.library.caltech.edu]

An In-depth Technical Guide to Methionyl-Glutamine Transport Mechanisms in Intestinal Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intestinal absorption of di- and tripeptides is a critical pathway for nitrogen assimilation and plays a pivotal role in both nutrition and pharmacology. The dipeptide methionyl-glutamine (Met-Gln) serves as an important vehicle for delivering two conditionally essential amino acids. Its transport across the intestinal epithelium is primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1, PEPT1 (SLC15A1).[1] This guide provides a comprehensive technical overview of the molecular mechanisms governing this compound transport, the intricate regulatory networks that control transporter expression and function, and the robust experimental methodologies required to investigate these processes. By synthesizing established principles with field-proven insights, this document serves as an essential resource for professionals engaged in nutritional science, gastroenterology, and the development of peptide-based therapeutics.

The Central Role of PEPT1 in Dipeptide Absorption

The absorption of dietary protein products is a highly efficient process, largely accomplished through the uptake of small peptides (di- and tripeptides) rather than free amino acids.[2] The principal transporter responsible for this process in the brush border membrane of intestinal enterocytes is the Solute Carrier Family 15 Member 1 (SLC15A1), commonly known as PEPT1.[3][4]

1.1. Molecular Identity and Substrate Specificity

PEPT1 is a transmembrane protein that mediates the uptake of a vast array of over 8,000 different di- and tripeptides, including methionyl-glutamine.[5] This broad substrate specificity is a key feature, allowing it to handle the diverse products of protein digestion.[6] Beyond its nutritional role, PEPT1 is of significant pharmacological interest as it facilitates the absorption of numerous peptidomimetic drugs, such as β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[7][8]

1.2. The Proton-Coupled Transport Mechanism

The transport of this compound via PEPT1 is an active process driven by an inwardly directed electrochemical proton (H+) gradient across the apical membrane of the enterocyte.[9] This makes PEPT1 a symporter, co-transporting its peptide substrate and one or more protons into the cell. The process is electrogenic, meaning it is influenced by the membrane potential.[4] The reliance on this proton gradient is fundamental to its function, allowing for the accumulation of peptides like this compound inside the cell against a concentration gradient.[9]

To maintain a favorable H+ gradient, PEPT1 function is tightly coupled with the activity of the apical Sodium-Proton Exchanger 3 (NHE3).[9] NHE3 extrudes protons from the enterocyte into the intestinal lumen in exchange for sodium ions, thus preventing intracellular acidification and preserving the driving force for PEPT1.[7][9]

Regulation of Methionyl-Glutamine Transport

The capacity of the intestine to absorb dipeptides is not static; it is dynamically regulated by a multifactorial network of dietary signals, hormones, and intracellular proteins. This regulation occurs at both the transcriptional and post-translational levels to adapt to physiological demands.[2][5]

2.1. Transcriptional Control The expression of the SLC15A1 gene is influenced by several transcription factors that bind to its promoter region.

-

Cdx2 and Sp1: These factors are crucial for the intestine-specific expression of PEPT1, acting in concert to drive basal transcription.[5]

-

Nrf2: The nuclear factor erythroid 2-related factor 2 (Nrf2) can stimulate the SLC15A1 gene promoter, enhancing PEPT1 expression and transport activity, linking peptide absorption to cellular stress responses.[6]

2.2. Post-Translational and Trafficking Control Rapid modulation of transport activity is often achieved by altering the amount of PEPT1 protein at the apical membrane.

-

Hormonal Influence: Insulin has been shown to increase the recruitment of PEPT1 to the plasma membrane from a pre-existing cytoplasmic pool, thereby enhancing transport activity without changing mRNA levels.[5][6] Conversely, long-term incubation with Epidermal Growth Factor (EGF) can decrease PEPT1 expression.[6]

-

Scaffolding Proteins: The PDZ domain-containing protein PDZK1 is critical for the proper localization and stability of PEPT1 at the brush border membrane.[10] In the absence of PDZK1, PEPT1 is improperly localized to intracellular vesicles, significantly reducing its transport function.[10]

2.3. Dietary Regulation PEPT1 expression is highly responsive to dietary protein content. A high-protein diet leads to an upregulation of PEPT1 mRNA and protein levels, increasing the intestine's capacity to absorb the resulting di- and tripeptides.[11] This adaptive response is a key mechanism for matching nutrient absorption to dietary intake.

| Regulator Type | Specific Modulator | Effect on PEPT1 | Primary Mechanism | Reference(s) |

| Transcription Factors | Cdx2 / Sp1 | Upregulation | Binds to promoter, drives basal transcription | [5] |

| Nrf2 | Upregulation | Stimulates promoter activity | [6] | |

| Hormones | Insulin | Upregulation | Increased protein trafficking to the membrane | [5][6] |

| Epidermal Growth Factor (EGF) | Downregulation (long-term) | Decreased mRNA and protein levels | [6] | |

| Ghrelin | Upregulation | Increased mRNA and protein expression | [6] | |

| Scaffolding Proteins | PDZK1 | Stabilization/Localization | Anchors PEPT1 to the apical membrane | [10] |

| Dietary Components | High-Protein Diet | Upregulation | Increased mRNA and protein expression | [11] |

| Cellular Environment | Na+/H+ Exchanger (NHE3) | Functional Support | Maintains the necessary proton gradient | [7][9] |

Methodologies for Investigating this compound Transport

Studying the mechanisms of this compound transport requires robust and validated experimental models. The choice of model depends on the specific scientific question, balancing biological complexity with experimental tractability.

3.1. In Vitro Model: The Caco-2 Cell Monolayer Assay

The human colon adenocarcinoma cell line, Caco-2, is the most widely used in vitro model for intestinal absorption studies.[12][13] When cultured on semi-permeable filter supports (e.g., Transwells), Caco-2 cells spontaneously differentiate into a polarized monolayer of enterocytes with a well-defined brush border and functional tight junctions, mimicking the intestinal barrier.[14][15]

Detailed Protocol: Caco-2 Transport Assay for this compound

This protocol describes a self-validating system to quantify PEPT1-mediated transport.

Causality Behind Experimental Choices:

-

Cell Seeding on Transwells: This is essential to allow the formation of a polarized monolayer, separating the apical (luminal) and basolateral (blood) compartments.[14]

-

Differentiation Period (21 days): This timeframe is critical for the cells to fully differentiate, express key transporters like PEPT1, and form robust tight junctions.[16]

-

TEER Measurement: Transepithelial Electrical Resistance (TEER) is a quantitative measure of monolayer integrity. A high TEER value confirms that the cell barrier is intact and that transport is primarily transcellular, not paracellular (leaking between cells).[16]

-

Use of Radiolabeled Substrate: Using a labeled compound (e.g., [3H]-Met-Gln or [14C]-Gly-Sar as a surrogate) allows for highly sensitive and specific quantification of transport.

-

Inhibitor Control: Including a known PEPT1 substrate or inhibitor (e.g., excess Gly-Gly, cefadroxil) is a critical control. A significant reduction in the transport of the labeled substrate in the presence of the inhibitor confirms that the transport is specifically mediated by PEPT1.[17]

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells onto 12-well Transwell inserts (0.4 µm pore size) at a density of ~60,000 cells/cm².

-

Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Change the medium every 2-3 days.

-

Monolayer Integrity Check: Before the experiment, measure the TEER using a voltmeter. Only use monolayers with TEER values > 300 Ω·cm².

-

Transport Assay Preparation: a. Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0 for the apical side and HEPES to pH 7.4 for the basolateral side). b. Pre-incubate the cells with the transport buffer for 20 minutes at 37°C.

-

Initiation of Transport: a. Remove the buffer and add the transport solution to the apical chamber. This solution contains the labeled this compound (or surrogate) at a known concentration. b. For inhibitor wells, the apical solution should also contain a high concentration (e.g., 20 mM) of a competitive inhibitor like Gly-Gly. c. Add fresh, substrate-free transport buffer (pH 7.4) to the basolateral chamber.

-

Sampling: At designated time points (e.g., 15, 30, 60, 90 minutes), take a sample from the basolateral chamber for analysis. Replace the volume with fresh buffer.

-

Quantification: Analyze the radioactivity in the basolateral samples using liquid scintillation counting.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer. A significant decrease in Papp in the inhibitor-treated wells validates the role of PEPT1.

3.2. Ex Vivo and In Vivo Models

While in vitro models are excellent for mechanistic screening, ex vivo and in vivo techniques provide data in a more physiologically relevant context.

-

Everted Gut Sac: This ex vivo technique involves everting a segment of the small intestine from a rodent, filling it with buffer, and incubating it in a solution containing the test substrate. It preserves the local tissue architecture and is useful for studying net absorption.

-

In Vivo Intestinal Perfusion: In anesthetized animals, a segment of the intestine can be isolated and perfused with a solution containing this compound.[18] The disappearance of the dipeptide from the perfusate provides a direct measure of absorption in a living system.[19] This technique confirms that the transport mechanism observed in vitro is operational in vivo.

-

Knockout Mouse Models: The development of Pept1-deficient (Pept1-/-) mice has been instrumental in definitively proving the transporter's role.[1] Studies using these mice show a significant reduction in the intestinal absorption of dipeptides, providing unequivocal evidence of PEPT1's central function.[1]

Significance in Drug Development and Nutrition

A thorough understanding of this compound transport via PEPT1 is crucial for two primary fields:

-

Nutraceuticals and Clinical Nutrition: Dipeptides like this compound are more stable and are often absorbed more efficiently than their constituent free amino acids.[18] This knowledge is applied in clinical nutrition formulas to enhance the delivery of specific amino acids to critically ill patients who may have compromised gut function. Methionine, in particular, is vital for gut health and stem cell regeneration.[20]

-

Pharmaceutical Sciences: The broad substrate capacity of PEPT1 makes it an attractive target for prodrug design.[6][21] By attaching a peptide-like promoiety to a drug molecule with poor oral bioavailability, it can be made to "hijack" the PEPT1 transport system, thereby enhancing its absorption from the gut into the bloodstream.[22]

Conclusion and Future Perspectives

The transport of methionyl-glutamine in intestinal cells is a sophisticated process orchestrated primarily by the PEPT1 transporter, whose function is maintained by the proton-extruding activity of NHE3 and is dynamically regulated by a host of transcriptional and post-translational mechanisms. Methodologies ranging from the foundational Caco-2 cell model to complex in vivo studies have provided a deep understanding of this pathway. Future research will likely focus on elucidating the structural basis of PEPT1's broad substrate recognition, exploring the interplay between PEPT1 and the gut microbiome, and further leveraging this transport system for the targeted oral delivery of next-generation peptide and peptidomimetic therapeutics.

References

- SLC15A1 Gene - GeneCards | S15A1 Protein. GeneCards.

- SLC15A1 solute carrier family 15 member 1 [ (human)]. NCBI Gene.

- Regulation of intestinal hPepT1 (SLC15A1) activity by phosphodiesterase inhibitors is via inhibition of NHE3 (SLC9A3).

- Regulation profile of the intestinal peptide transporter 1 (PepT1).

- Regulation profile of the intestinal peptide transporter 1 (PepT1). PMC, PubMed Central.

- Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease.

- The Intestinal Peptide Transporter PEPT1 Is Involved in Food Intake Regulation in Mice Fed a High-Protein Diet. PLOS One.

- Transcriptional and functional regulation of the intestinal peptide transporter PEPT1. PMC, NIH.

- Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. PubMed.

- New insights into methionine's role in maintaining intestinal stem cell regeneration via autophagy regul

- Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine.

- Using Caco-2 Cells to Study Lipid Transport by the Intestine. JoVE.

- PepT1 as a drug delivery target.

- Experimental model for in vivo determination of dietary fibre and its effect on the absorption of nutrients in the small intestine. Cambridge Core.

- Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function. Frontiers.

- PEPT1 - Transporters. Solvo Biotechnology.

- Caco-2 cells as a model for intestinal absorption. PubMed.

- PDZK1 regulates two intestinal solute carriers (Slc15a1 and Slc22a5) in mice. PubMed.

- Characteristics and mechanism of glutamine-dipeptide absorption in human intestine. PubMed.

- A multi-chamber microfluidic intestinal barrier model using Caco-2 cells for drug transport studies. PLOS One.

- Bioavailability through PepT1: the role of computer modelling in intelligent drug design. PMC, NIH.

- Intestinal peptide transport: ex vivo uptake studies and localiz

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. genecards.org [genecards.org]

- 4. SLC15A1 solute carrier family 15 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of intestinal hPepT1 (SLC15A1) activity by phosphodiesterase inhibitors is via inhibition of NHE3 (SLC9A3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDZK1 regulates two intestinal solute carriers (Slc15a1 and Slc22a5) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Intestinal Peptide Transporter PEPT1 Is Involved in Food Intake Regulation in Mice Fed a High-Protein Diet | PLOS One [journals.plos.org]

- 12. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: Using Caco-2 Cells to Study Lipid Transport by the Intestine [jove.com]

- 15. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]

- 16. A multi-chamber microfluidic intestinal barrier model using Caco-2 cells for drug transport studies | PLOS One [journals.plos.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental model for in vivo determination of dietary fibre and its effect on the absorption of nutrients in the small intestine | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 20. New insights into methionine’s role in maintaining intestinal stem cell regeneration via autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of H-Met-Gln-OH via Fmoc-Based Solid-Phase Peptide Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of the dipeptide L-Methionyl-L-Glutamine (H-Met-Gln-OH) using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The content herein is structured to deliver not just a protocol, but a foundational understanding of the chemical principles and strategic decisions that ensure a successful synthesis.

Foundational Principles: Strategic Choices in Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) streamlines peptide production by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process to mere filtration and washing after each reaction step.[1] The Fmoc strategy is predominant due to its use of a base-labile protecting group for the α-amine, which preserves acid-labile side-chain protecting groups until the final cleavage step.[2]

The Solid Support: Why Wang Resin?

To obtain a final peptide with a free C-terminal carboxylic acid, such as H-Met-Gln-OH, a suitable resin must be chosen. Wang resin , a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl linker, is the industry standard for this purpose.[3] The ester linkage formed between the first amino acid and the resin is stable to the basic conditions of Fmoc deprotection but is readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid), liberating the peptide acid.

Side-Chain Protection: A Tale of Two Amino Acids

-

Glutamine (Gln): The amide side chain of glutamine can undergo undesirable side reactions, such as dehydration to a nitrile or cyclization, under activation conditions. To prevent this, a protecting group is essential. The trityl (Trt) group is an excellent choice as it is bulky, preventing side reactions, and is highly acid-labile, ensuring its clean removal during the final cleavage step. For this synthesis, we will begin with a pre-loaded resin, Fmoc-Gln(Trt)-Wang resin , which simplifies the initial loading step and minimizes potential side reactions like racemization.[4]

-

Methionine (Met): The thioether side chain of methionine is relatively stable and does not typically require protection in Fmoc SPPS. However, it is susceptible to oxidation to methionine sulfoxide during the final cleavage step, especially in the presence of carbocations generated from other protecting groups. This risk is mitigated by including specific scavengers in the final cleavage cocktail.[5][6]

The Synthesis Cycle: Deprotection and Coupling

The elongation of the peptide chain is a two-step cyclical process:

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, exposing a free primary amine for the next coupling step. This is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] The mechanism involves a base-mediated β-elimination, which is rapid and efficient.[7][8]

-

Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a new peptide (amide) bond with the free amine on the resin. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10] The addition of a benzotriazole derivative, such as 1-hydroxybenzotriazole (HOBt), is crucial when using carbodiimides to suppress racemization and improve coupling efficiency.[11]

The Synthesis Workflow: From Resin to Purified Peptide

The following diagram illustrates the key stages in the synthesis of H-Met-Gln-OH.

Sources

- 1. bachem.com [bachem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine? [diposit.ub.edu]

- 9. peptide.com [peptide.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pubs.acs.org [pubs.acs.org]

The Emergence of Dipeptide Signaling: A Technical Guide to Investigating Met-Gln as a Novel Biomarker in Plant Stress Responses

Foreword: The Evolving Landscape of Plant Stress Biomarkers

For decades, our understanding of plant stress responses has been anchored in the study of well-established biomarkers like proline and abscisic acid (ABA).[1][2] These molecules have served as reliable indicators of physiological stress, offering valuable insights into the mechanisms of plant adaptation.[2] However, the advent of high-throughput 'omics' technologies, particularly metabolomics, has unveiled a far more intricate and nuanced biochemical landscape.[3][4][5] We are now poised to identify a new generation of biomarkers that could offer greater specificity and earlier detection of stress. This guide delves into the untapped potential of small peptides, specifically the dipeptide Methionine-Glutamine (Met-Gln), as a putative biomarker for abiotic stress in plants. While not yet an established marker, a compelling scientific rationale, built upon the known functions of its constituent amino acids, warrants a dedicated investigation. This document provides the theoretical framework and practical methodologies for researchers to explore this promising frontier.

Part 1: The Scientific Rationale - Why this compound?

The hypothesis that this compound could serve as a stress biomarker is not arbitrary. It is rooted in the well-documented and critical roles of both Methionine (Met) and Glutamine (Gln) in plant stress physiology.

Methionine: A Key Modulator of Growth and Defense

Methionine, an essential sulfur-containing amino acid, is more than just a building block for proteins. It is a central molecule in a number of stress-related metabolic pathways.[6]

-

Precursor to Ethylene and Polyamines: Methionine is the direct precursor to S-adenosylmethionine (SAM), a universal methyl-group donor and a critical intermediate in the biosynthesis of the phytohormone ethylene and polyamines.[6][7] Both ethylene and polyamines are deeply involved in plant responses to a wide array of stresses.

-

ABA Signaling Nexus: Recent studies have illuminated a dual role for methionine in salt stress adaptation. It appears to activate ABA signaling to bolster stress tolerance while concurrently suppressing root growth to conserve energy.[1][8] This suggests a sophisticated mechanism for resource allocation during stress.

-

Redox Homeostasis: Methionine's sulfur atom makes it a key player in redox balance, a critical aspect of cellular health that is often disrupted by abiotic stress.

Glutamine: A Central Hub of Nitrogen Metabolism and Signaling

Glutamine is the primary product of nitrogen assimilation in plants and serves as the main nitrogen donor for the synthesis of numerous other metabolites.[9] Its role extends far beyond primary metabolism into the realm of cellular signaling.

-

Signaling Molecule: Emerging evidence strongly suggests that glutamine itself functions as a signaling molecule, capable of inducing the expression of transcription factors involved in both nitrogen metabolism and stress responses.[9][10][11]

-

Stress-Responsive Gene Induction: Exogenous application of glutamine has been shown to upregulate stress-responsive genes and even prime plants for enhanced defense against pathogens.[12]

-

CBL/CIPK Pathway Activation: There is evidence to suggest that glutamine may activate the Calcineurin B-like protein (CBL)/CBL-interacting protein kinase (CIPK) signaling pathway, a crucial network in transducing stress signals.[11]

The confluence of these individual roles provides a strong foundation for investigating their combined form, the this compound dipeptide, as a molecule of interest in stress responses.

Part 2: A Framework for Discovery and Validation

Identifying and validating a novel biomarker requires a systematic and rigorous approach. The following sections outline a comprehensive workflow for investigating this compound as a potential biomarker for abiotic stress.

Experimental Design: Inducing and Monitoring Stress

The first step is to design a controlled experiment where plants are subjected to specific and measurable abiotic stresses.

| Stress Type | Experimental Setup | Key Physiological Parameters to Monitor |

| Drought | Withholding water from potted plants. | Soil moisture content, relative water content of leaves, stomatal conductance. |

| Salinity | Irrigating with solutions of increasing NaCl concentrations. | Soil electrical conductivity, leaf ion content (Na+, K+), chlorophyll content. |

| Heat | Transferring plants to a growth chamber with elevated temperatures. | Leaf surface temperature, photosystem II efficiency (Fv/Fm). |

A parallel set of control plants, maintained under optimal conditions, is essential for comparative analysis. Plant tissue samples (e.g., leaves, roots) should be harvested at multiple time points throughout the stress treatment and flash-frozen in liquid nitrogen to halt metabolic activity.

Metabolomic and Peptidomic Analysis: The Path to Discovery

The core of this investigation lies in the application of advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify this compound.[13][14][15][16][17]

-

Sample Preparation:

-

Grind frozen plant tissue to a fine powder under liquid nitrogen.

-

Extract metabolites and small peptides using a suitable solvent system, such as 80% methanol.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Employ a reversed-phase chromatography column suitable for separating polar molecules.

-

Develop a Multiple Reaction Monitoring (MRM) method specific for this compound. This involves defining the precursor ion mass and the masses of specific fragment ions.

-

Incorporate a stable isotope-labeled internal standard of this compound for accurate quantification.

-

-

Data Analysis:

-

Integrate the peak areas of the this compound MRM transitions.

-

Calculate the concentration of this compound in each sample relative to the internal standard and the initial tissue weight.

-

Caption: Workflow for the discovery and validation of this compound as a stress biomarker.

Biomarker Validation: Establishing a Meaningful Correlation

The final and most critical step is to determine if the changes in this compound concentration are a reliable indicator of plant stress.[18][19]

-

Statistical Analysis: Perform statistical tests (e.g., ANOVA, t-tests) to determine if the observed changes in this compound levels between control and stressed plants are significant.

-

Correlation with Physiological Data: Plot the quantified this compound concentrations against the measured physiological parameters (e.g., relative water content, ion concentration). A strong correlation would support the role of this compound as a biomarker.

-

Dose-Response and Time-Course Analysis: Evaluate if the magnitude of the this compound response is proportional to the severity of the stress and if it changes predictably over time.

Caption: Logical flow for the validation of this compound as a stress biomarker.

Part 3: Potential Signaling Pathways and Future Directions

While the precise signaling pathway for this compound is yet to be elucidated, we can hypothesize its involvement based on the known roles of its constituent amino acids.

Sources

- 1. Methionine as a key player in salt stress adaptation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant biomarkers as early detection tools in stress management in food crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Metabolomic Approaches to Studying the Response to Drought Stress in Corn (Zea mays) Cobs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Glutamine rapidly induces the expression of key transcription factor genes involved in nitrogen and stress responses in rice roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Putative role of glutamine in the activation of CBL/CIPK signalling pathways during salt stress in sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. plantae.org [plantae.org]

- 13. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. cgspace.cgiar.org [cgspace.cgiar.org]

- 19. mdpi.com [mdpi.com]

Advanced Parenteral Nutrition: The Methionyl-Glutamine (Met-Gln) Dipeptide System

Content Type: Technical Whitepaper / Developmental Guide Audience: Drug Development Scientists, Formulation Chemists, and Metabolic Researchers

Executive Summary

The instability of L-Glutamine (Gln) in aqueous solution—specifically its degradation into pyroglutamic acid and ammonia—has historically limited its utility in parenteral nutrition (PN).[1][2][3][4] While Alanyl-Glutamine (Ala-Gln) has become the industry standard, Methionyl-Glutamine (Met-Gln) represents a high-potential alternative for specific therapeutic windows.

This guide details the physicochemical rationale, metabolic mechanistics, and validation protocols for this compound. Unlike Ala-Gln, which supplies a non-essential carrier (Alanine), this compound simultaneously delivers Glutamine and Methionine—two critical precursors for Glutathione (GSH) synthesis. This dual-delivery system offers a theoretical advantage in combating oxidative stress in catabolic states (sepsis, trauma) where both Gln and sulfur-containing amino acids are depleted.

Part 1: The Physicochemical Rationale

The Instability Problem

Free L-Glutamine is notoriously unstable during heat sterilization (autoclaving) and long-term storage. The

The Dipeptide Solution: Substitution at the N-terminal (as in this compound) creates steric hindrance and alters the electron density around the peptide bond, preventing this cyclization.

-

Solubility: Free Gln solubility is ~35 g/L at 20°C. This compound, like other dipeptides, exhibits significantly higher solubility (often >500 g/L), allowing for hyperosmolar, low-volume formulations essential for fluid-restricted ICU patients.

-

Thermostability: this compound withstands standard autoclaving (121°C for 20 mins) with <1% degradation, whereas free Gln degrades by >20-30%.

Comparative Properties Table

| Parameter | L-Glutamine (Free) | L-Alanyl-L-Glutamine (Ala-Gln) | L-Methionyl-L-Glutamine (this compound) |

| Aqueous Solubility (20°C) | ~35 g/L | ~568 g/L | >500 g/L (Est.) |

| Heat Stability (121°C) | Poor (Degrades to Pyroglutamate) | Excellent (>99% recovery) | Excellent (>99% recovery) |

| pH Stability (pH 6.0-7.0) | Moderate | High | High |

| Metabolic Payload | Gln only | Gln + Alanine (Gluconeogenic) | Gln + Methionine (Sulfur donor) |

| Primary Indication | Extemporaneous compounding | General Catabolism | Oxidative Stress / GSH Depletion |

Part 2: Metabolic Mechanistics (The GSH Synergy)

The "Double-Hit" Precursor Theory

The unique value proposition of this compound lies in its hydrolysis products. Upon entering the circulation, this compound is rapidly hydrolyzed by ubiquitous hydrolases (plasma and membrane-bound peptidases).

-

Glutamine Release: Feeds the Glutamate pool.

-

Methionine Release: Feeds the Transsulfuration pathway to produce Cysteine.

-

Synergy: Glutamate + Cysteine (+ Glycine)

Glutathione (GSH) .[5]

This makes this compound a "pre-packaged" antioxidant booster, theoretically superior to Ala-Gln in conditions of severe oxidative depletion where sulfur amino acids are also limiting.

Visualization: The Metabolic Pathway

The following diagram illustrates the intracellular hydrolysis and subsequent utilization of this compound for Glutathione synthesis.

Figure 1: Intracellular hydrolysis of this compound providing dual precursors (Cysteine and Glutamate) for Glutathione biosynthesis.[6]

Part 3: Experimental Protocols

Protocol A: Synthesis and Stability Validation

Objective: Validate the resistance of this compound to sterilization conditions compared to free Gln.

Materials:

-

L-Methionyl-L-Glutamine (Custom synthesis or reagent grade >98%).

-

Milli-Q Water.

-

0.22 µm PVDF filters.

-

Autoclave.[4]

Workflow:

-

Formulation: Prepare 200mM solutions of this compound and Free Gln in phosphate buffer (pH 7.0).

-

Aliquoting: Split samples into three arms:

-

Control: Stored at -80°C.

-

Thermal Stress: Autoclaved at 121°C for 20 minutes.

-

Accelerated Aging: Incubated at 40°C for 14 days.

-

-

Analysis: Analyze via HPLC (Protocol B).

-

Success Criteria: this compound must show >98% retention of the parent peak post-autoclave. Free Gln is expected to show <80%.

Protocol B: HPLC Quantification (Self-Validating)

Rationale: Standard amino acid analysis requires hydrolysis, which destroys the dipeptide. This method separates the intact dipeptide from its breakdown products (Met, Gln, Pyroglutamate).

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 50 mM Ammonium Acetate, pH 6.0.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: 0-5 min (0% B); 5-15 min (0-20% B); 15-20 min (20% B).

-

Detection: UV at 210 nm (peptide bond) or MS (ESI+ mode, m/z monitoring).

-

Validation Check: Inject a standard mix of Met, Gln, and Pyroglutamate. Ensure the this compound dipeptide elutes after the free amino acids but distinctly from impurities.

Visualization: Stability Testing Workflow

Figure 2: Experimental workflow for validating the physicochemical stability of this compound formulations.

Part 4: Translational Considerations (Safety & Toxicity)

While Ala-Gln is metabolically benign (Alanine is easily handled), this compound introduces Methionine , which has a narrower therapeutic index.

-

Methionine Toxicity: Excess Methionine can lead to hyperhomocysteinemia, a risk factor for vascular endothelial damage.

-

Dosing Thresholds:

-

In PN, total Methionine input should generally not exceed 1.0 - 1.5 g/day in stable adults, though catabolic requirements may be higher.

-

Calculation: 10g of this compound provides ~5.4g of Methionine. This is significantly higher than standard daily requirements.

-

Recommendation: this compound should likely be used as a "spike" supplement (e.g., 2-5g/day) rather than the sole source of Glutamine, or used specifically in short-duration therapy for acute oxidative stress.

-

Self-Validating Safety Check: In any animal or clinical study, serum Homocysteine and Ammonia levels must be monitored as primary safety endpoints alongside efficacy markers (GSH levels).

References

-

Furst, P. (2001).[7] New developments in glutamine delivery. Journal of Nutrition, 131(9), 2562S-2568S. Link

-

Stehle, P., et al. (1989).[2] Effect of parenteral glutamine peptide supplements on muscle glutamine loss and nitrogen balance after major surgery. The Lancet, 333(8632), 231-233. Link

-

Lushchak, V.I. (2012).[8] Glutathione homeostasis and functions: Potential targets for medical interventions. Journal of Amino Acids. Link

- Albers, S., et al. (1989). Stability of Glx-containing dipeptides in parenteral nutrition solutions. Clinical Nutrition. (Contextual grounding for dipeptide stability).

-

Roth, E., et al. (2015). Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy. BioMed Research International. Link

Sources

- 1. Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Glutamine-Enhanced Parenteral Nutrition on Postoperative Outcomes in Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Glutamine Peptide Production from Soybean Meal and Analysis of Molecular Weight Distribution of Hydrolysates [mdpi.com]

- 5. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 6. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Pyroglutamate in Met-Gln Synthesis

The following Technical Support Guide is designed for researchers and drug development professionals encountering pyroglutamate (pGlu) impurities in Methionine-Glutamine (Met-Gln) sequences.

Topic: Stabilization of N-terminal this compound sequences and prevention of pGlu heterogeneity. Role: Senior Application Scientist Status: Operational[1]

Executive Technical Briefing

The "this compound" Paradox: In peptide and protein engineering, the N-terminal sequence This compound (Methionine-Glutamine) is often designed to retain the initiator Methionine.[1] However, this sequence represents a metastable state.[1] The primary mechanism of failure is a two-step degradation pathway:[1]

-

N-terminal Processing: Removal of Methionine by Methionine Aminopeptidase (MAP), exposing a free N-terminal Glutamine.[1]

-

Cyclization: Spontaneous or enzymatic cyclization of the exposed Glutamine to Pyroglutamate (pGlu), resulting in a mass shift of -17 Da (ammonia loss) relative to the Gln-species, or -148 Da (Met + ammonia loss) relative to the intact parent.[1]

This guide provides protocols to arrest this pathway at the "this compound" stage, ensuring sequence fidelity.

Diagnostic Workflow: Identifying the Impurity

Before optimizing synthesis, confirm the species present.[1] pGlu formation is often misidentified as simple truncation.[1]

Troubleshooting Q&A: Spectral Analysis

Q: I see a mass shift of -128 Da to -131 Da. Is this pGlu? A: No. This indicates the loss of the Methionine residue only (Met = 131 Da).[1]

-

Diagnosis: High Methionine Aminopeptidase (MAP) activity.

-

Status: You have H-Gln-Protein .[1] This is the immediate precursor to pGlu.

Q: I see a mass shift of ~148 Da. What is this? A: This is the characteristic signature of Met-loss plus Cyclization .[1]

-

Calculation: -131 Da (Met) + -17 Da (NH₃ loss during cyclization) = -148 Da.[1]

-

Diagnosis: Your this compound has been fully processed to pGlu-Protein .[1]

Q: Can pGlu form if Met is still attached (Intact this compound)?

A: Extremely rare. The

Root Cause Analysis & Mechanism

Understanding the pathway is critical for intervention.

Degradation Pathway Diagram

The following diagram illustrates the critical control points (CCPs) where this compound stability is compromised.

Caption: Figure 1.[1][2] The degradation cascade of this compound sequences. Stability requires blocking CCP 1 (MAP cleavage) or CCP 2 (Cyclization).

Protocol: Minimizing pGlu in Recombinant Synthesis (Upstream)

Objective: Prevent the initial loss of Methionine. If Met stays, pGlu cannot form.[1]

Experimental Logic

Methionine Aminopeptidase (MAP) efficiency is determined by the "N-end rule." MAP cleaves Met efficiently only if the second residue has a small side chain (Gly, Ala, Ser, Pro, Cys, Thr, Val).[1]

-

Gln is a "bulky" residue.[1] MAP cleavage of this compound is generally inefficient but non-zero.[1]

-

Strategy: Overwhelm the MAP system or inhibit it.

Troubleshooting Guide: Expression Systems

| Issue | Recommended Action | Mechanism |

| High Met Cleavage in E. coli | Overexpress Initiator tRNA (Met-tRNA) or limit cell culture duration. | High metabolic flux can force MAP activity.[1] |

| Heterogeneous Mix (this compound / Gln) | Lower Induction Temperature (e.g., to 18-25°C). | Reduced temperature decreases MAP kinetic efficiency relative to protein synthesis rate.[1] |

| Persistent pGlu formation | Switch to Minimal Media (defined). | Rich media often contain trace metal cofactors (Co²⁺) that enhance MAP activity. |

Protocol: Minimizing pGlu in Chemical Synthesis & Storage (Downstream)

Objective: If you are synthesizing H-Met-Gln-OH chemically, or if you have the H-Gln- intermediate, you must prevent cyclization.[1]

Critical Parameter: pH and Buffer Composition

Spontaneous cyclization of N-terminal Gln is acid-catalyzed and base-catalyzed, with a stability window near neutral pH, but specific buffers accelerate the reaction.[1]

Table 1: Buffer Effects on Gln

| Buffer System | Relative Rate of pGlu Formation | Recommendation |

| Phosphate (PBS) | High (Accelerates) | AVOID. Phosphate acts as a general base catalyst for cyclization [1].[1] |

| Bicarbonate | High (Accelerates) | AVOID. similar catalytic effect to phosphate. |

| Citrate (pH 4-6) | Moderate | Use with caution; keep temperature low. |

| Histidine / Acetate | Low (Protective) | PREFERRED for formulation. |

| Tris / HEPES | Low | Acceptable for short-term processing.[1] |

Step-by-Step: Synthesis & Purification

-

Coupling (SPPS):

-

Ensure the N-terminal Met is coupled immediately after Gln deprotection.[1]

-

Do not leave the resin with N-terminal Gln exposed in DMF/Piperidine for extended periods.[1] The base (Piperidine) can catalyze cyclization, although slower than acid.[1]

-

Tip: Use HOBt/DIC coupling protocols which are neutral/mildly acidic, minimizing base-catalyzed cyclization during the coupling step.[1]

-

-

Cleavage from Resin:

-

Issue: Strong acid (TFA) promotes cyclization.

-

Solution: Keep cleavage time to the minimum required (e.g., 2 hours). Perform cleavage at 0°C rather than room temperature if the sequence allows.

-

-

Lyophilization:

-

Warning: pGlu formation accelerates in the "semi-solid" state during drying if pH is acidic.[1]

-

Protocol: Lyophilize from a solution adjusted to pH 6.0 - 7.0 using Ammonium Acetate. Avoid lyophilizing directly from 0.1% TFA/Water if the N-terminus is Gln (or if Met is liable to fall off).

-

Frequently Asked Questions (FAQs)

Q: Can I use an inhibitor to stop MAP from cleaving Met? A: In cell culture, Fumagillin is a known MAP inhibitor, but it is cytotoxic and may affect yield.[1] A better genetic approach is to engineer the second residue. Changing This compound to Met-Glu often increases cleavage (Glu is slightly smaller/different charge properties), while Met-Lys or Met-Arg (bulky, charged) are highly resistant to MAP, preserving the Met.[1]

Q: I need to quantify the % of pGlu in my this compound sample. Which method is best? A: Cation Exchange Chromatography (CEX) is the gold standard.

-

Why: pGlu formation removes the positive charge of the N-terminal amine.[1][3]

-

Result: The pGlu variant will elute significantly earlier (more acidic/less basic) than the intact this compound or H-Gln species.

-

Mass Spec: Use high-resolution MS. Look for the -17.0265 Da mass difference.[1]

Q: Is pGlu formation reversible? A: Chemically, no.[1] The lactam ring is very stable.[1] Biologically, the enzyme Pyroglutamyl Peptidase can remove the pGlu residue entirely, but this leaves you with the third amino acid as the new N-terminus, destroying your this compound sequence.[1] Prevention is the only viable strategy.

References

-

Chelius, D., et al. (2006).[1] Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.[1][4] Analytical Chemistry.[1][5][6][7] Link

-

Yu, L., et al. (2006).[1][6] Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation. Journal of Pharmaceutical and Biomedical Analysis.[1][6] Link

-

Dick, L.W., et al. (2007).[1] Determination of the origin of the N-terminal pyroglutamate variation in monoclonal antibodies using model peptides. Biotechnology and Bioengineering.[1] Link

-

Bersin, L.M., et al. (2021).[1] Effect of pH on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.[1][8] Molecular Pharmaceutics.[1] Link

-

Aksnes, H., et al. (2015).[1] NatF Contributes to an Evolutionary Shift in Protein N-Terminal Acetylation.[1] PLOS Genetics.[1] (Discusses this compound acetylation vs processing). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Stabilizing Met-Gln Containing Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice on the prevention of degradation in peptides containing Methionine (Met) and Glutamine (Gln) residues. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for peptides containing Met-Gln?

A: Peptides with Methionine (Met) and Glutamine (Gln) are susceptible to two main non-enzymatic degradation pathways:

-

Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (Met(O)). This introduces a mass increase of 16 Da and can alter the peptide's conformation, solubility, and biological activity.[1][2] Further oxidation to methionine sulfone is also possible but less common under typical storage conditions.

-

Glutamine Deamidation: The side chain amide of glutamine can undergo hydrolysis. Under neutral to alkaline conditions, this often proceeds through a cyclic glutarimide intermediate, which then hydrolyzes to form a mixture of L-α-glutamate, D-α-glutamate, L-γ-glutamate (iso-glutamate), and D-γ-glutamate.[3][4][5] Under acidic conditions, direct hydrolysis is more common.[4] This deamidation results in a mass increase of approximately 0.984 Da and can significantly impact the peptide's structure and function.[6][7]

Q2: I have a lyophilized peptide with a this compound sequence. What are the optimal long-term storage conditions?

A: For maximum stability, lyophilized peptides should be stored under the following conditions:

-

Temperature: Store at -20°C or, for enhanced long-term stability, at -80°C.[8][9][10] Avoid using frost-free freezers as their temperature cycling can be detrimental.[11]

-

Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to minimize exposure to oxygen and moisture.[9][10]

-

Light: Protect from light by using amber vials or by storing the vials in a dark container.[9][11][12]

-

Moisture: Peptides containing glutamine can be hygroscopic.[8][10] It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming inside the vial.[8][9]

Q3: How should I handle and store this compound peptides once they are in solution?

A: The stability of peptides decreases significantly in solution.[8][10]

-

Short-Term Storage: If you must store the peptide in solution, use a sterile, buffered solution at a pH between 5 and 6.[10] Store aliquots at -20°C for a few days to a few weeks.[8][9]

-

Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation and degradation.[1][9][10] It is best practice to aliquot the peptide solution into single-use volumes.

-

Oxygen Exposure: For methionine-containing peptides, it is advisable to use de-gassed buffers to minimize oxidation.

Q4: My peptide has low solubility. What solvents should I use for reconstitution?

A: The solubility of a peptide is determined by its amino acid composition. For peptides containing Met and Gln, which are polar, a good starting point is sterile, purified water. If solubility is an issue, you can try the following:

-

Acidic Peptides: If the peptide has a net negative charge, a small amount of a basic buffer (e.g., 1% ammonium bicarbonate) can help with dissolution.

-

Basic Peptides: If the peptide has a net positive charge, a small amount of an acidic solvent (e.g., 10% acetic acid) can be used.

-

Hydrophobic Peptides: If the peptide is highly hydrophobic, organic solvents like DMSO, DMF, or acetonitrile may be necessary. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.

Always check for the compatibility of your chosen solvent with your downstream application.

Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC or mass spectrometry analysis.

Symptom: You observe a peak with a +16 Da mass shift from your expected peptide mass. Probable Cause: This is a strong indicator of methionine oxidation.[2] Oxidation can occur during storage, sample preparation, or even during the analysis itself (e.g., electrospray ionization).[13] Solution:

-

Review Storage Conditions: Ensure your peptide is stored under anaerobic conditions, especially in solution. Use de-gassed buffers and consider adding antioxidants like methionine itself (in excess) or N-acetyl-methionine to your buffers, if compatible with your experiment.

-

Optimize Analytical Method: To confirm if oxidation is happening during analysis, you can use stable isotope labeling. By fully oxidizing a sample with ¹⁸O-labeled hydrogen peroxide, any naturally occurring methionine sulfoxide can be differentiated from the artifactually generated one.[14][15]

Symptom: You observe a peak with a +0.984 Da mass shift. Probable Cause: This indicates deamidation of a glutamine (or asparagine) residue.[6][7] Solution:

-

Control pH: Deamidation is highly pH-dependent. The rate is generally slowest in the pH range of 3-6. Avoid prolonged exposure to basic conditions (pH > 7).[6]

-

Lower Temperature: Deamidation is also temperature-dependent. Perform your experiments and store your samples at the lowest practical temperature.

Issue 2: Loss of biological activity or inconsistent results.

Symptom: Your peptide shows reduced or no activity in your assay compared to a fresh batch. Probable Cause: This could be due to either methionine oxidation or glutamine deamidation, both of which can alter the peptide's three-dimensional structure and its ability to bind to its target.[1][16] Solution:

-

Characterize the Peptide: Use mass spectrometry to check for the presence of oxidized or deamidated forms.[4][7]

-

Implement Strict Storage Protocols: Follow the recommended storage conditions for both lyophilized and dissolved peptides meticulously.

-

Consider Peptide Analogs: In the drug development phase, if degradation is a persistent issue, consider synthesizing peptide analogs where the susceptible Met or Gln residues are replaced with more stable amino acids (e.g., replacing Met with leucine or norleucine).

Degradation Mechanisms and Prevention Workflow

The following diagrams illustrate the key degradation pathways and a suggested workflow for stability assessment.

Methionine Oxidation Pathway

Caption: Oxidation of Methionine to Methionine Sulfoxide.

Glutamine Deamidation Pathway

Caption: Deamidation of Glutamine via a Glutarimide Intermediate.

Experimental Workflow for Stability Assessment

Caption: Workflow for Assessing the Stability of this compound Peptides.

Summary of Recommended Storage Conditions

| Condition | Lyophilized Peptide | Peptide in Solution | Rationale |

| Temperature | -20°C to -80°C (long-term) | -20°C (short-term, < 1 week) | Reduces molecular motion and slows chemical reactions.[8][9][10] |

| pH | N/A | 5.0 - 6.0 | Minimizes the rate of glutamine deamidation.[10] |

| Atmosphere | Inert gas (Argon/Nitrogen) | Use de-gassed buffers | Prevents oxidation of methionine.[9][10] |

| Light | Store in the dark | Store in the dark | Prevents photo-degradation.[9][11][12] |

| Handling | Warm to RT before opening | Aliquot to avoid freeze-thaw | Prevents moisture condensation and physical stress.[8][9][10] |

Detailed Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

-

Equilibrate: Remove the peptide vial from the freezer and place it in a desiccator at room temperature for at least 20 minutes. This prevents water condensation on the cold peptide.[8][9]

-

Prepare Solvent: Use a sterile, de-gassed buffer, ideally with a pH between 5 and 6. For example, a 10 mM sodium phosphate buffer.

-

Dissolve: Under sterile conditions, add the desired volume of the prepared solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

-

Aliquot: Immediately divide the solution into single-use aliquots in low-protein-binding tubes.

-

Store: Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring Peptide Degradation by RP-HPLC

-

Sample Preparation: At each time point of your stability study, retrieve an aliquot of your peptide solution. If frozen, thaw it quickly. Dilute the sample to an appropriate concentration for HPLC analysis.

-

HPLC System: Use a reverse-phase C18 column suitable for peptide separations.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient from low %B to high %B over a suitable time (e.g., 5% to 95% B over 30 minutes).

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Analysis:

-

The intact peptide will elute as the main peak.

-

Methionine sulfoxide-containing peptides often elute slightly earlier than the native peptide due to increased polarity.

-

Deamidated products may also show a shift in retention time.

-

Quantify the percentage of the intact peptide and the degradation products by integrating the peak areas.

-

Protocol 3: Characterization of Degradants by LC-MS

-

Sample Preparation: Prepare the sample as for HPLC analysis.

-

LC-MS System: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis:

-

Acquire full scan mass spectra to identify the molecular weights of the eluting peaks.

-

Look for the expected mass of the intact peptide.

-

Search for masses corresponding to the intact peptide +16 Da (oxidation) and +0.984 Da (deamidation).

-

Perform tandem MS (MS/MS) on the parent ions of interest to confirm the site of modification. Fragmentation analysis can pinpoint which Met or Gln residue has been modified.[4]

-

By implementing these storage strategies, troubleshooting guides, and analytical protocols, you can significantly enhance the stability of your this compound containing peptides, leading to more reliable and reproducible experimental outcomes.

References

-

Lam, X. M., Yang, J. Y., & Cleland, J. L. (2013). Influence of methionine oxidation on the aggregation of recombinant human growth hormone. International Journal of Pharmaceutics, 454(1), 328-335. [Link]

-

Takahashi, O., Kirikoshi, S., & Uehara, K. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. Molecules, 26(24), 7529. [Link]

-

Sabatine, J. V., et al. (2019). Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer. The Journal of Physical Chemistry B, 123(16), 3464-3473. [Link]

-

Biology Stack Exchange. Peptide oxidation bias during sample preparation for LC-MS/MS. (2020). [Link]

-

de la Torre, B. G., & Andreu, D. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15067-15076. [Link]

-

Xie, H., & Zu, L. (2013). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Journal of the American Society for Mass Spectrometry, 24(1), 129-138. [Link]

-

Deck, A. J., et al. (2020). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry, 92(15), 10395-10402. [Link]

-

Deck, A. J., et al. (2020). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. ResearchGate. [Link]

-

Takahashi, O., Kirikoshi, S., & Uehara, K. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3464-3472. [Link]

-

Biotage. (2023). How to handle peptides that contain methionine. [Link]

-

AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

-